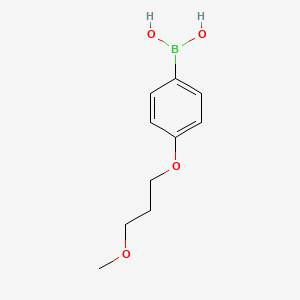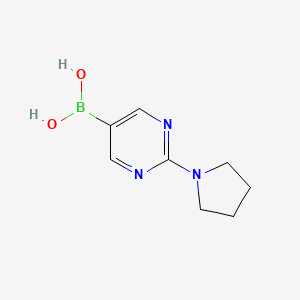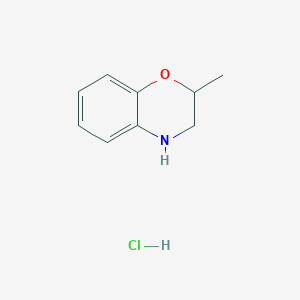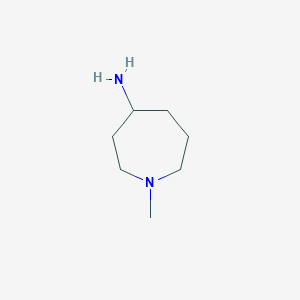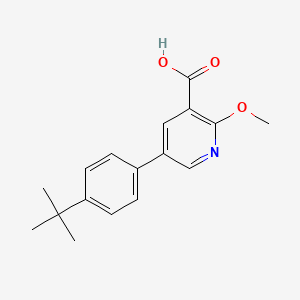
2-Methoxy-5-(4-T-butylphenyl)nicotinic acid
説明
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid consists of a nicotinic acid core, with a methoxy group at the 2-position and a 4-T-butylphenyl group at the 5-position. The molecular weight of this compound is 285.34 g/mol.科学的研究の応用
Anti-Tobacco Mosaic Virus Activities : Compounds similar to 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, derived from Nicotiana tabacum (tobacco), have shown high anti-Tobacco Mosaic Virus (TMV) activity. These compounds demonstrated significant inhibition rates, indicating potential applications in protecting crops against viral infections (Wu et al., 2018).
Herbicidal Activity : Research on nicotinic acid derivatives, similar to the compound , has revealed significant herbicidal activity against various plant species. These findings suggest potential agricultural applications, particularly in weed management (Yu et al., 2021).
Antineoplastic Activities : Studies on nicotinic acid derivatives have also explored their antineoplastic (anti-cancer) activities. Some derivatives showed moderate activity against specific types of cancer, such as leukemia, indicating potential therapeutic applications (Ross, 1967).
Synthesis of Polyfunctionally Substituted Pyridines : The compound's relation to nicotinic acid makes it relevant in the synthesis of pyridine derivatives, which are important in medicinal chemistry. This suggests its utility in developing new pharmaceutical compounds (Torii et al., 1986).
Anti-Inflammatory and Analgesic Activities : Research has been conducted on nicotinic acid hydrazides for their anti-inflammatory and analgesic properties. This indicates possible applications in developing pain relief and anti-inflammatory medications (Navidpour et al., 2014).
Electrochemical Properties : Studies on porphyrin-nicotinic acid binary compounds, related to the compound , have focused on their electrochemical properties. This research can be important for applications in material science and electronics (Xiu, 2007).
Industrial Production and Applications : Nicotinic acid, from which this compound is derived, is used in food, pharmaceutical, and biochemical industries. There is ongoing research to develop more ecologically friendly methods for its production, which is significant for sustainable industrial applications (Lisicki et al., 2022).
Detection of Tuberculosis Biomarkers : Nicotinic acid is a marker for tuberculosis, and its detection methods are being studied. This suggests potential diagnostic applications in medical science (Bamogo et al., 2015).
特性
IUPAC Name |
5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)12-9-14(16(19)20)15(21-4)18-10-12/h5-10H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEHLNHBDNVNGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687744 | |
| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-19-7 | |
| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)




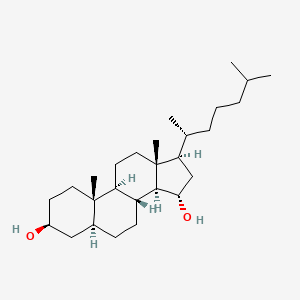


![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)

